molecular formula C14H14S B14451053 1-[(But-3-en-2-yl)sulfanyl]naphthalene CAS No. 78680-09-8

1-[(But-3-en-2-yl)sulfanyl]naphthalene

Cat. No.: B14451053
CAS No.: 78680-09-8
M. Wt: 214.33 g/mol
InChI Key: WJHZMBGTDYSFPR-UHFFFAOYSA-N
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Description

1-[(But-3-en-2-yl)sulfanyl]naphthalene is a naphthalene derivative featuring a sulfanyl (thioether) group attached to a but-3-en-2-yl substituent. The butenyl group introduces an alkene moiety, which may enhance reactivity compared to saturated alkyl chains. Structural analogs, such as those in and , highlight the role of substituents in modulating properties .

Properties

CAS No.

78680-09-8

Molecular Formula

C14H14S

Molecular Weight

214.33 g/mol

IUPAC Name

1-but-3-en-2-ylsulfanylnaphthalene

InChI

InChI=1S/C14H14S/c1-3-11(2)15-14-10-6-8-12-7-4-5-9-13(12)14/h3-11H,1H2,2H3

InChI Key

WJHZMBGTDYSFPR-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)SC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(But-3-en-2-yl)sulfanyl]naphthalene can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with but-3-en-2-yl sulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[(But-3-en-2-yl)sulfanyl]naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with hydrogen gas produces sulfides.

Scientific Research Applications

1-[(But-3-en-2-yl)sulfanyl]naphthalene has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.

    Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to interact with biological targets may lead to the discovery of new treatments for diseases.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(But-3-en-2-yl)sulfanyl]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic amino acids, further influencing protein function.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Compounds for Comparison :

  • 1-((1-(But-3-en-2-yl)cyclopropyl)ethynyl)naphthalene (2p) : Shares the butenyl motif but includes a cyclopropane-ethynyl spacer, altering conjugation and steric effects .
  • 1-[4-({4-[(E)-(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl}sulfanyl)-phenyl]ethanone: Features a sulfonyl group (–SO2–), which is more oxidized than the sulfanyl group, increasing polarity and hydrogen-bonding capacity .

Structural Comparison Table :

Compound Substituent Type Key Structural Feature Reference
1-[(But-3-en-2-yl)sulfanyl]naphthalene Sulfanyl + alkene Reactive alkene, moderate steric bulk
5e () tert-Butylsulfanyl High steric hindrance, saturated chain
2p () Butenyl + ethynyl Conjugated alkene-ethynyl system
Compound in Sulfonyl Oxidized sulfur, hydrogen-bond acceptor

Physical and Chemical Properties

Molecular Weight and Solubility :

  • 1-(Bromomethyl)naphthalene () : MW = 221.09 g/mol, slightly water-soluble, density = 1.44 g/cm³ .
  • Compound 2p () : MW ≈ 226.33 g/mol (C15H14S), synthesized as a colorless oil with low yield (8%) .
  • tert-Butylsulfanyl derivatives () : Likely higher hydrophobicity due to bulky alkyl chains, though exact data are unavailable .

Thermal Stability :

  • Bromomethyl naphthalene () melts at 52–55°C, whereas sulfonyl-containing compounds (e.g., ) may exhibit higher melting points due to stronger intermolecular forces .

Yield and Reactivity :

  • Low yields (e.g., 8% for 2p) suggest challenges in alkene-containing syntheses, whereas tert-butylsulfanyl derivatives may offer better stability under similar conditions .

Toxicological Considerations

While direct data on this compound are lacking, naphthalene derivatives () exhibit systemic effects:

  • Naphthalene : Linked to respiratory, hepatic, and renal toxicity in mammals via inhalation or oral exposure .
  • Methylnaphthalenes: 1-Methylnaphthalene shows NOAEL (No Observed Adverse Effect Level) of 10 ppm in inhalation studies .
  • Sulfanyl vs.

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